sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate
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Overview
Description
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate is a chemical compound with the molecular formula C13H11NaO5 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group and a butanoate moiety.
Preparation Methods
The synthesis of sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the butanoate moiety: This step involves the esterification or amidation of the benzofuran derivative with butanoic acid or its derivatives.
Neutralization with sodium: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate can be compared with other benzofuran derivatives and butanoate compounds. Similar compounds include:
4-(7-methoxy-1-benzofuran-4-yl)butanoic acid: Lacks the sodium salt form.
7-methoxybenzofuran: Lacks the butanoate moiety.
Sodium butanoate: Lacks the benzofuran ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
73698-63-2 |
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Molecular Formula |
C13H11NaO5 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12O5.Na/c1-17-11-4-2-8(9-6-7-18-13(9)11)10(14)3-5-12(15)16;/h2,4,6-7H,3,5H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
NKCQFWAKMFNJOZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)CCC(=O)[O-])C=CO2.[Na+] |
Origin of Product |
United States |
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